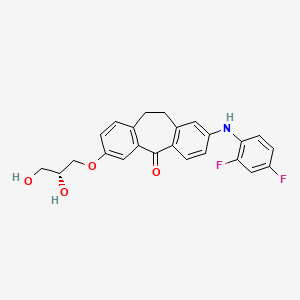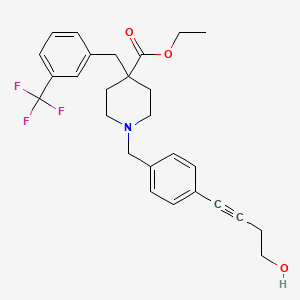
Soporidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sophoridine is a bioactive alkaloid and the major active constituent of Sophora alopecuroides and its roots . It has a wide range of pharmacological effects, including antitumor, anti-inflammatory, antiviral, antibacterial, analgesic, cardioprotective, and immunoprotective activities . It is also an antagonist of germination of the parasitic plant Striga hermonthica .
Synthesis Analysis
The complete synthesis of natural Strigolactones (SLs), a class of compounds to which Soporidine belongs, is possible but complicated. It involves a multi-step sequence that cannot feasibly result in mass production . This has prompted a search for synthetic SL alternatives: molecules with less complex structures that retain their bioactivity and can be easily synthesized .Molecular Structure Analysis
Sophoridine (C15H24N2O) is a natural quinolone alkaloid . It is mainly isolated from Sophora alopecuroides L. and Euchresta japonica Benth . More than 2g of sophoridine can be extracted from 1kg of Sophora flavescens .Chemical Reactions Analysis
Strigolactones, including Soporidine, have been characterized as germination stimulants for parasitic plants . They also mediate symbiotic interaction of plants with arbuscular mycorrhizal fungi (AMF), influence the growth of phytopathogenic fungi, or enhance infection of roots by parasitic nematodes .Physical And Chemical Properties Analysis
Sophoridine has a chemical formula of C27H30F3NO3 and a molecular weight of 473.540 . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Applications De Recherche Scientifique
The field of Science of Science (SOS) aims to understand, quantify, and predict scientific research outcomes, which could encompass the study of compounds like Soporidine (Zeng et al., 2017).
A study on the mycorrhizal fungus Gigaspora margarita revealed insights into superoxide dismutases (SODs), which could be relevant for understanding the biochemical properties of Soporidine if it interacts with similar enzymes (Lanfranco, Novero, & Bonfante, 2005).
Research on the preservation of renal graft function in cyclosporine-treated recipients identified mechanisms that might be relevant if Soporidine is used in similar therapeutic contexts (Kuypers et al., 2004).
The use of electronic mail in scientific communication might provide context for the dissemination and collaboration in research related to Soporidine (Carley & Wendt, 1991).
A study on synthetic oleanane triterpenoids, which are multifunctional drugs, might offer insights into the development and application of compounds like Soporidine (Liby & Sporn, 2012).
Research on famotidine's effect on ischemic reperfusion injury could be relevant if Soporidine has similar pharmacological effects (Kurt et al., 2011).
A study on solar disinfection of drinking water and the survival of Cryptosporidium highlights the importance of environmental conditions in the efficacy of treatment methods, which could be relevant for the storage or application of Soporidine (Gómez-Couso et al., 2009).
Mécanisme D'action
Sophoridine’s antitumor activity is particularly remarkable as it can inhibit cancer cell proliferation, invasion, and metastasis while inducing cell cycle arrest and apoptosis . The mechanisms involved in the pharmacological actions of sophoridine are regulation of NF-κB, TLR4/IRF3, JNK/ERK, Akt/mTOR signaling pathways, down-regulating the expression of HMG3B, bcl-2, MMP-2, MMP-9, TNF-α, IL-1β IL-6 and other cytokines or kinases .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F3NO3/c1-2-34-25(33)26(19-23-7-5-8-24(18-23)27(28,29)30)13-15-31(16-14-26)20-22-11-9-21(10-12-22)6-3-4-17-32/h5,7-12,18,32H,2,4,13-17,19-20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWVESJPUWDXBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)C#CCCO)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Soporidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

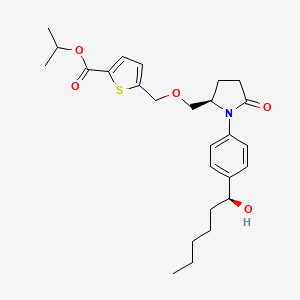


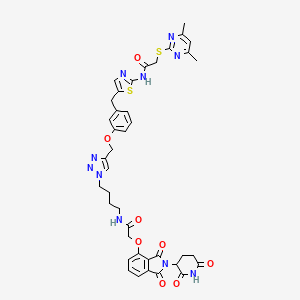
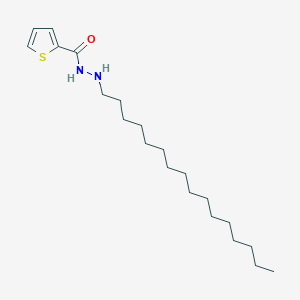
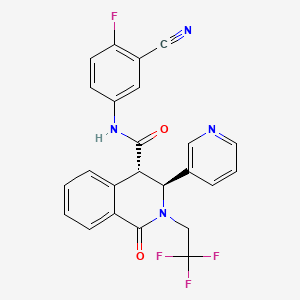
![2-Pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione](/img/structure/B610856.png)
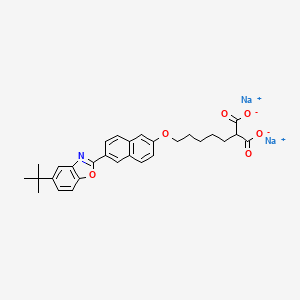
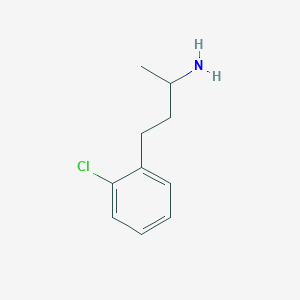
![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)
